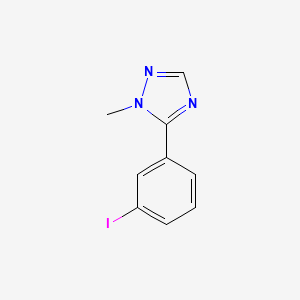

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(3-Iodophenyl)-1-methyl-1,2,4-triazole” is a triazole derivative. Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are often used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While the specific synthesis pathway for “this compound” is not available, triazoles are commonly synthesized using the Huisgen 1,3-dipolar cycloaddition, also known as the "click reaction" .Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a triazole ring attached to an iodinated phenyl group at the 5-position and a methyl group at the 1-position .科学的研究の応用

Synthesis and Chemical Properties

5-(3-Iodophenyl)-1-methyl-1,2,4-triazole derivatives have been a focus of research due to their diverse biological activities and potential applications. Bihdan & Parchenko (2018) synthesized a series of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol derivatives and investigated their physical-chemical properties. The synthesized compounds exhibited solubility in organic solvents and underwent crystallization in isopropanol. They utilized various physical-chemical analysis methods to confirm the structure of synthesized compounds, noting their individuality and the match between the experimental peaks and calculated values of molecular masses (Bihdan & Parchenko, 2018).

Biological and Antimicrobial Activities

The 1,2,4-triazole derivatives, including those similar to this compound, have been studied for various biological activities. Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and assessed their antimicrobial activities, finding that some derivatives exhibited moderate to good activities against test microorganisms (Bektaş et al., 2007).

Anticonvulsant and Antispastic Properties

Kane et al. (1994) investigated certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles for anticonvulsant activity and found that they acted as selective antagonists of strychnine-induced convulsions, suggesting potential as antispastic agents. They noted that one compound, in particular, reduced hyperreflexia in rats, indicating potential glycine-agonist-like properties which might be beneficial in treating spasticity (Kane et al., 1994).

Quantum Mechanical and Molecular Docking Studies

Al-Otaibi et al. (2020) conducted comprehensive quantum mechanical studies on triazole derivatives, including the assessment of their structural, nonlinear optical, electronic, and biological properties. They employed molecular docking studies with various inhibitors and analyzed the compounds' interaction with graphene monolayer, noting an enhancement in various physico-chemical descriptors and surface-enhanced Raman spectra (Al-Otaibi et al., 2020).

作用機序

特性

IUPAC Name |

5-(3-iodophenyl)-1-methyl-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c1-13-9(11-6-12-13)7-3-2-4-8(10)5-7/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAMNOMIMXIERS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-methoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406077.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)

![Ethyl 4-(4,7,8-trimethyl-1,3-dioxo-2-propylpurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2406092.png)

![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)